molecular formula C16H15BrN2O3S B2682036 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946215-04-9

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No. B2682036
CAS RN: 946215-04-9
M. Wt: 395.27
InChI Key: XRAJUEFWJYAUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is an important enzyme that plays a crucial role in regulating the acetylation of proteins, which in turn affects various cellular processes. The inhibition of HDAC6 by 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Scientific Research Applications

Novel Compound Synthesis and Antimicrobial Activity

A study explored the synthesis of novel derivatives with potential anti-tubercular activity, employing ultrasound-assisted synthesis techniques. Although the specific compound "4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide" was not directly mentioned, the research into similar compounds indicates a broader interest in developing new antimicrobial agents through innovative synthesis methods (Nimbalkar et al., 2018).

Chemical Synthesis Techniques

Research into the synthesis of complex compounds often involves halogenated components due to their reactivity and utility in constructing pharmacologically active molecules. A practical synthesis method for a CCR5 antagonist highlights the role of brominated intermediates in facilitating chemical reactions, showcasing the importance of halogenated compounds in medicinal chemistry and drug development (Ikemoto et al., 2005).

Antimicrobial Analog Synthesis

The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates the potential of incorporating specific halogenated and sulfur-containing moieties for enhancing antimicrobial activity. This approach underlines the significance of structural modification in drug design, particularly for combating microbial resistance (Desai et al., 2013).

Coordination Chemistry and Material Synthesis

The synthesis and characterization of metal complexes with halogenated ligands, such as "4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives," offer insights into the interplay between organic ligands and metals. These studies contribute to the understanding of coordination chemistry and its applications in creating materials with novel properties (Binzet et al., 2009).

Catalysis and Reaction Mechanisms

Research into palladium-catalyzed intermolecular amidation of aryl halides provides an example of how specific compounds can be utilized to study reaction mechanisms and catalysis. Such work is crucial for advancing synthetic methodologies, potentially leading to more efficient and sustainable chemical processes (Yin & Buchwald, 2002).

properties

IUPAC Name

4-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAJUEFWJYAUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

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